Thulium sulfide is classified as a binary chalcogenide. Chalcogenides are compounds formed between chalcogen elements (such as sulfur) and more electropositive elements (like thulium). In the periodic table, thulium is located in the f-block, specifically in Group 3, Period 6. It has an atomic number of 69 and an atomic weight of approximately 168.93421 .
The synthesis of thulium sulfide can be achieved through various methods, each yielding different structural and morphological characteristics:
These methods provide flexibility in tailoring the properties of thulium sulfide for specific applications.
Thulium sulfide adopts a cubic crystal structure, specifically the NaCl-type structure (face-centered cubic). Each thulium atom is surrounded by six sulfur atoms in an octahedral coordination. The lattice parameter for Tm2S3 is approximately 10.5 Å, indicating a relatively compact arrangement of atoms .
Thulium sulfide engages in various chemical reactions:
These reactions highlight the compound's versatility and potential for further chemical manipulation.
The mechanism of action for thulium sulfide primarily revolves around its electronic properties, which are influenced by its band structure. As a semiconductor, Tm2S3 exhibits unique optical characteristics that make it suitable for applications in photonics and optoelectronics:
Thulium sulfide exhibits several notable physical and chemical properties:
These properties make it an attractive candidate for various industrial applications, particularly in high-temperature environments.
Thulium sulfide finds applications across multiple scientific fields:
The discovery of thulium traces back to 1879 when Swedish chemist Per Teodor Cleve isolated two new components from erbium oxide (Er₂O₃). Through meticulous processing, he identified a green-colored substance he named "thulia," later determined to be thulium oxide (Tm₂O₃). This discovery occurred during a period of intense investigation into rare-earth elements, following Carl Gustaf Mosander’s earlier work on lanthanide separation. Cleve’s approach mirrored Mosander’s methodology of identifying elemental impurities within known rare-earth oxides, leading to the simultaneous discovery of holmium alongside thulium [3] [4] [8].
The isolation of pure thulium metal proved challenging due to its scarcity and chemical similarity to adjacent lanthanides. A breakthrough came in 1911 when Charles James, a chemist at New Hampshire College, developed the "James Method" of repeated bromate fractional crystallizations. This technique enabled the production of relatively pure thulium compounds, though high-purity Tm₂S₃ remained elusive until the 1950s with the advent of ion-exchange separation technology. The commercial availability of thulium sulfide followed subsequently, facilitated by solvent extraction techniques that efficiently separated thulium from monazite sands and other rare-earth minerals [8] [10].
Table 1: Milestones in Thulium and Thulium Sulfide Development
Year | Scientist/Event | Achievement | Significance |
---|---|---|---|
1879 | Per Teodor Cleve | Isolation of thulia (Tm₂O₃) | Discovery of thulium element |
1911 | Charles James | Bromate fractional crystallization | First pure thulium compounds |
1950s | Industrial adoption | Ion-exchange separation | Commercial high-purity Tm₂S₃ |
2014 | High-pressure studies | Resistance/thermopower measurements | Confirmation of universal excitonic behavior |
Synthetic pathways for Tm₂S₃ evolved significantly over time. Early production involved direct combination of elemental thulium and sulfur under inert atmospheres:4Tm + 3S₈ → 2Tm₂S₃Modern approaches employ metathesis reactions or solid-state synthesis using thulium oxide with hydrogen sulfide:Tm₂O₃ + 3H₂S → Tm₂S₃ + 3H₂OThese developments established Tm₂S₃ as a compound of significant research interest, particularly regarding its anomalous valence behavior and transport properties under extreme conditions [7] [10].
Within rare-earth chalcogenides, Tm₂S₃ exhibits distinctive chemical and structural characteristics that contribute substantially to our understanding of this material class. Crystallographically, Tm₂S₃ adopts a cubic Th₃P₄-type structure (space group I-43d) at standard conditions, though high-pressure phases demonstrate lattice reconstruction phenomena. This structural configuration positions thulium atoms in eight-coordinate sites while sulfur atoms occupy tetrahedral coordination environments—an arrangement that profoundly influences its electronic behavior [1] [10].
The electronic configuration of Tm³⁺ ([Xe]4f¹³) creates unique opportunities for studying intermediate valence states. Under hydrostatic pressure exceeding 3 GPa, Tm₂S₃ undergoes a distinctive lattice collapse accompanied by valence transitions. Research demonstrates that Tm₂S₃ shares remarkable analogies with samarium chalcogenides in this regard, exhibiting nearly identical behavior in electron-transport characteristics and volume changes during valence transitions. This universal behavior manifests quantitatively in thermopower measurements, which consistently peak when the Fermi level intersects the density of states maximum during valence fluctuations [1].
Table 2: Comparative Properties of Selected Rare-Earth Chalcogenides
Compound | Crystal Structure | Band Gap (eV) | Intermediate Valence Pressure | Notable Electronic Feature |
---|---|---|---|---|
Tm₂S₃ | Cubic (Th₃P₄-type) | 2.1-2.4 | >3 GPa | Excitonic instability |
Sm₂S₃ | Cubic/Monoclinic | 1.8-2.2 | 1.5-2.5 GPa | Direct band transition |
TmS | Cubic (NaCl-type) | 0.2-0.4 | 4-6 GPa | Pressure-induced semiconductor |
TmSe | Cubic (NaCl-type) | Metallic | N/A | Magnetic ordering anomalies |
Excitonic interactions fundamentally govern the intermediate valence state in Tm₂S₃. High-precision studies of electrical resistance and thermopower under pressures up to 8.5 GPa reveal that Tm₂S₃ and its counterparts exhibit a universal dependence during electronic reconstruction. This occurs through exciton-mediated electron-hole pair formation near the Fermi surface, where 4f-electron localization becomes energetically comparable to conduction band states. The resultant hybridization produces distinctive transport signatures that distinguish thulium chalcogenides from earlier transition metal sulfides [1] [4].
Chemically, Tm₂S₃ participates in diverse reactions characteristic of rare-earth sulfides:
Thulium sulfide's technological significance stems from its exceptional semiconducting, optical, and thermoelectric properties, positioning it as a candidate material for next-generation devices. With a band gap ranging between 2.1-2.4 eV, Tm₂S₃ exhibits intrinsic semiconductor behavior that can be modulated through doping or nanostructuring. This electronic tunability makes it particularly valuable for optoelectronic systems operating in specific spectral regions [2] [7] [9].
Semiconductor Applications: Tm₂S₃ demonstrates excellent charge transport characteristics suitable for specialized electronic components. Its incorporation into thin-film transistors and interfacial layers enhances device performance in high-temperature environments. The compound's stability at elevated temperatures (up to 1500°C) surpasses conventional semiconductors, making it suitable for aerospace and energy applications where thermal degradation typically limits functionality [2] [7].
Optoelectronic Integration: The compound's luminescent properties enable its use in light-emitting diodes (LEDs) and laser systems. Tm₂S₃-doped yttrium aluminum garnet (Tm:YAG) lasers emit at approximately 2,000 nanometers, a wavelength range optimal for medical and surgical applications due to strong water absorption and precise tissue interaction. Additionally, the material's distinct blue fluorescence under ultraviolet excitation has been leveraged in anti-counterfeiting technologies for currency protection [6] [9] [10].
Thermoelectric Conversion: Research indicates Tm₂S₃ achieves thermoelectric figures of merit (ZT) competitive with established materials when properly nanostructured. Its thermopower response under pressure demonstrates exceptional sensitivity to density of states variations near the Fermi level. This characteristic enables efficient heat-to-electricity conversion in specialized thermoelectric generators, particularly when operating at temperatures exceeding 600°C [1] [2].
Table 3: Current and Emerging Applications of Tm₂S₃
Application Domain | Function | Advantage over Alternatives |
---|---|---|
Semiconductor Devices | Charge transport layer | High-temperature stability |
Optoelectronic Systems | Laser gain medium | 2 µm emission wavelength |
Anti-counterfeiting | Fluorescent marker | UV-excited blue luminescence |
Thermoelectric Generators | Heat recovery material | Pressure-tunable ZT values |
Nanotechnology | Quantum dot component | Size-tunable band structure |
Emerging Research Frontiers: Beyond established applications, Tm₂S₃ shows promise in nanotechnology and quantum materials. Studies explore its incorporation into two-dimensional heterostructures for valleytronics, leveraging the heavy mass of thulium atoms to induce strong spin-orbit coupling. Additionally, thulium sulfide quantum dots exhibit quantum confinement effects that substantially widen the usable band gap, opening possibilities for tailored optoelectronic nanomaterials. These developments position Tm₂S₃ as a versatile material whose technological potential continues to expand through advanced materials engineering [2] [7] [10].
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